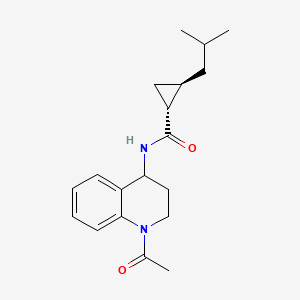![molecular formula C17H18N4O B7336711 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7336711.png)
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrrolopyrimidine derivative that has been synthesized through a number of methods. The purpose of
Mechanism of Action
The mechanism of action of 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with the active site of the target enzyme. The compound binds to the enzyme and inhibits its activity, thereby preventing the cellular processes that the enzyme is involved in. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme being targeted. However, some general effects have been reported. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in lab experiments is its high potency and specificity for certain enzymes. This allows for precise targeting of the enzyme of interest and minimizes off-target effects. However, one limitation is that the compound may have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. One direction is to further explore its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for the compound. Additionally, research could focus on improving the solubility and pharmacokinetic properties of the compound to enhance its potential as a drug candidate.
In conclusion, this compound is a chemical compound with significant potential in drug discovery and development. Its high potency and specificity for certain enzymes make it an attractive target for research. Further exploration of its potential applications and development of more efficient synthesis methods and improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
There are several methods for synthesizing 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine. One of the most common methods involves the reaction between 2-chloro-5-nitropyrimidine and (S)-1-phenyl-2-pyrrolidinemethanol in the presence of a base such as potassium carbonate. This method has been reported to yield high purity and yield of the compound.
Scientific Research Applications
The potential applications of 4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine in scientific research are vast. This compound has been shown to have potent inhibitory effects on certain enzymes, such as protein kinase B (PKB) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes, including cell growth, proliferation, and differentiation. Therefore, the compound has potential applications in the development of drugs for the treatment of cancer, neurodegenerative diseases, and other conditions.
Properties
IUPAC Name |
4-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-6-14(7-3-1)22-11-13-5-4-10-21(13)17-15-8-9-18-16(15)19-12-20-17/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGPRWBZHOGCQ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC3=C2C=CN3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=NC3=C2C=CN3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-1-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-fluoropyrrolidine](/img/structure/B7336630.png)

![N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7336659.png)
![(1R,2R)-N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethyl-N-methylcyclopropane-1-carboxamide](/img/structure/B7336667.png)
![N-[[(2R)-oxolan-2-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7336674.png)
![3-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylcyclobutane-1-carboxamide](/img/structure/B7336680.png)
![ethyl 4-methyl-2-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B7336684.png)
![2-methyl-6-[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]pyridine-4-carbonitrile](/img/structure/B7336686.png)
![N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-ylpyrimidin-4-amine](/img/structure/B7336691.png)
![5,6-dimethyl-7-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7336699.png)
![3-(methoxymethyl)-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,2,4-thiadiazole](/img/structure/B7336706.png)
![8-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7336723.png)
![5-(difluoromethyl)-2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7336729.png)
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
